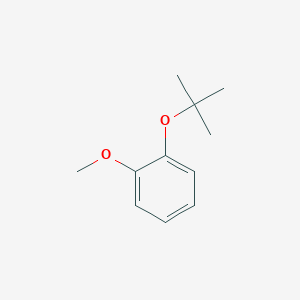
tert-Butyl 2-methoxyphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-methoxyphenyl ether: is an organic compound that belongs to the class of ethers It is characterized by the presence of a tert-butyl group attached to a 2-methoxyphenyl group through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 2-methoxyphenyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with a tert-butyl halide under basic conditions. The phenoxide ion is typically generated by deprotonating 2-methoxyphenol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction proceeds as follows:
2-Methoxyphenol+t-BuOK→2-Methoxyphenoxide ion
2-Methoxyphenoxide ion+t-BuBr→tert-Butyl 2-methoxyphenyl ether+KBr
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Catalysts such as silver oxide (Ag2O) can be used to facilitate the reaction between the phenoxide ion and tert-butyl halide .
化学反応の分析
Types of Reactions: tert-Butyl 2-methoxyphenyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenolic compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products:
Oxidation: Phenolic compounds
Reduction: Alcohols
Substitution: Various substituted ethers
科学的研究の応用
Chemistry: tert-Butyl 2-methoxyphenyl ether is used as a protecting group for phenols in organic synthesis. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: In biological research, this compound can be used as a model compound to study the behavior of ethers in biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals .
作用機序
The mechanism of action of tert-Butyl 2-methoxyphenyl ether involves its interaction with various molecular targets. The ether linkage can undergo cleavage under acidic or basic conditions, leading to the formation of phenolic and tert-butyl alcohol derivatives. These derivatives can further interact with enzymes and proteins, affecting their activity and function .
類似化合物との比較
tert-Butyl methyl ether (MTBE): Used as a fuel additive and solvent.
tert-Butyl ethyl ether (ETBE): Used as a fuel additive.
tert-Butyl hydroperoxide (TBHP): Used as an oxidizing agent.
Uniqueness: tert-Butyl 2-methoxyphenyl ether is unique due to the presence of both a tert-butyl group and a methoxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
16222-38-1 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-8-6-5-7-9(10)12-4/h5-8H,1-4H3 |
InChIキー |
ZNBPFNPUNMLSMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
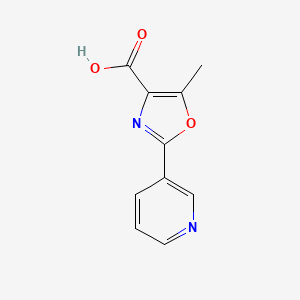
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
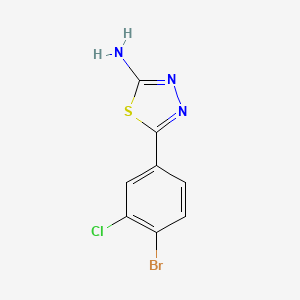
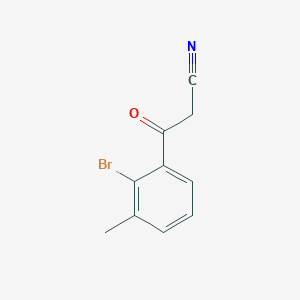



![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)
![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)

![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
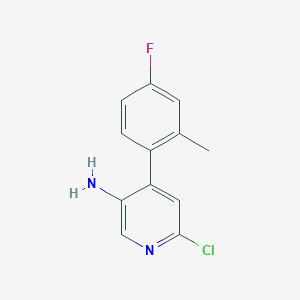
![1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
